

# "green synthesis of chromium oxide nanoparticles from plant extracts"

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An In-depth Technical Guide to the Green Synthesis of Chromium Oxide Nanoparticles from Plant Extracts

## Introduction

Chromium oxide nanoparticles ( $\text{Cr}_2\text{O}_3$  NPs) have garnered significant attention in various fields, including catalysis, photonics, and biomedical applications, owing to their unique physicochemical properties like a wide bandgap, high stability, and hardness.[1][2] Traditionally, the synthesis of these nanoparticles has relied on chemical and physical methods that often involve hazardous materials, high energy consumption, and generate toxic byproducts, limiting their biomedical applicability.[3][4]

The burgeoning field of nanotechnology is witnessing a paradigm shift towards "green synthesis," an eco-friendly and cost-effective approach that utilizes biological entities.[3][4] The use of plant extracts, in particular, has emerged as a simple, efficient, and scalable method for producing nanoparticles.[3] Plants are a rich source of phytochemicals—such as flavonoids, polyphenols, terpenoids, and alkaloids—that can act as potent reducing and capping/stabilizing agents.[2][5] These biomolecules are responsible for the reduction of chromium salts to chromium oxide and the subsequent stabilization of the newly formed nanoparticles, preventing their aggregation.[2] This guide provides a comprehensive overview of the green synthesis of  $\text{Cr}_2\text{O}_3$  NPs using plant extracts, focusing on experimental protocols, quantitative data, and potential mechanisms of action for biomedical applications.

## Experimental Protocols

The green synthesis of  $\text{Cr}_2\text{O}_3$  NPs from plant extracts generally follows a three-stage process: preparation of the plant extract, synthesis of the nanoparticles, and their subsequent purification. The following sections detail the typical methodologies employed in the literature.

### Preparation of the Aqueous Plant Extract

The first step involves the preparation of a bioactive aqueous extract from the chosen plant material.

- **Collection and Preparation of Plant Material:** Fresh, healthy plant parts (leaves, fruits, seeds, or bark) are collected and thoroughly washed with deionized water to remove any dust and impurities. The cleaned material is then typically shade-dried for several days to remove moisture before being ground into a fine powder using a mechanical grinder.
- **Aqueous Extraction:** A specific amount of the plant powder is mixed with deionized water in a flask. The mixture is then boiled for a set duration (e.g., 15-20 minutes) to facilitate the extraction of water-soluble phytochemicals.
- **Filtration:** After cooling to room temperature, the aqueous extract is filtered to remove the plant debris. This is often done using Whatman No. 1 filter paper. The resulting clear filtrate is the plant extract used for nanoparticle synthesis.[\[1\]](#)

### Synthesis of Chromium Oxide Nanoparticles

This stage involves the chemical reduction of a chromium salt precursor by the phytochemicals present in the plant extract.

- **Precursor Solution Preparation:** A chromium salt solution of a specific molarity is prepared by dissolving a chromium precursor, such as Chromium (III) sulfate ( $\text{Cr}_2(\text{SO}_4)_3$ )[\[1\]](#) or Chromium (III) chloride ( $\text{CrCl}_3$ )[\[3\]](#), in deionized water.
- **Synthesis Reaction:** The plant extract is mixed with the chromium salt solution in a defined ratio (e.g., 1:10 v/v).[\[1\]](#) The reaction mixture is then heated to a specific temperature (e.g., 35-100°C) and stirred continuously using a magnetic stirrer for a duration ranging from 60 minutes to 1.5 hours.[\[1\]](#)[\[3\]](#)

- **Observation of Nanoparticle Formation:** The formation of  $\text{Cr}_2\text{O}_3$  NPs is typically indicated by a visible color change in the reaction mixture, for instance, from red to black.<sup>[1]</sup> This color change is attributed to the surface plasmon resonance of the newly formed nanoparticles.<sup>[1]</sup><sup>[3]</sup>

## Purification of Chromium Oxide Nanoparticles

After the synthesis reaction, the nanoparticles need to be separated from the reaction medium and purified.

- **Centrifugation:** The reaction mixture is centrifuged at high speed (e.g., 3000-13,500 rpm) for a specified time (e.g., 15-20 minutes).<sup>[1]</sup><sup>[3]</sup> This process pellets the  $\text{Cr}_2\text{O}_3$  NPs at the bottom of the centrifuge tube.
- **Washing:** The supernatant is discarded, and the nanoparticle pellet is washed multiple times with deionized water and/or ethanol to remove any unreacted precursors and residual plant extract components.<sup>[1]</sup>
- **Drying:** The purified nanoparticle pellet is then dried in a hot air oven at a specific temperature (e.g., 80°C) to obtain the final powdered form of  $\text{Cr}_2\text{O}_3$  NPs.<sup>[3]</sup>

## Characterization of Synthesized Nanoparticles

A suite of analytical techniques is employed to determine the physicochemical properties of the green-synthesized  $\text{Cr}_2\text{O}_3$  NPs.

- **UV-Visible Spectroscopy:** Confirms the formation of nanoparticles by detecting the characteristic surface plasmon resonance peak. For  $\text{Cr}_2\text{O}_3$  NPs, this peak is typically observed in the range of 350-460 nm.<sup>[3]</sup><sup>[5]</sup>
- **X-ray Diffraction (XRD):** Used to determine the crystalline nature, phase purity, and average crystallite size of the nanoparticles.<sup>[3]</sup><sup>[6]</sup>
- **Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):** These imaging techniques are used to visualize the morphology (e.g., spherical, irregular) and determine the size distribution of the nanoparticles.<sup>[1]</sup><sup>[3]</sup>

- Energy-Dispersive X-ray (EDX) Spectroscopy: Confirms the elemental composition of the synthesized nanoparticles, showing the presence of chromium and oxygen.[\[1\]](#)[\[3\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups of the phytochemicals from the plant extract that are adsorbed on the surface of the nanoparticles, which are responsible for their reduction and stabilization.[\[1\]](#)

## Quantitative Data from Various Studies

The properties and efficacy of green-synthesized  $\text{Cr}_2\text{O}_3$  NPs can vary significantly depending on the plant extract used and the synthesis conditions. The following tables summarize quantitative data from several studies.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Plant Extract	Chromium Precursor	Synthesis Conditions	Nanoparticle Size (nm)	Morphology	Key XRD Peaks (2θ)	Reference
Abutilon indicum (Leaf)	Cr <sub>2</sub> (SO <sub>4</sub> ) <sub>3</sub>	35°C, 60 min	17-60	Spherical	24.5°, 33.6°, 36.2°, 41.5°, 50.3°, 54.8°, 63.4°, 65.1°	[1][7]
Erythrophleum guineense	CrCl <sub>3</sub>	100°C, 1.5 h	< 400	Irregular, round	34°, 36°, 42°	[3]
Mentha pulegium (Leaf)	Not Specified	Not Specified	58 (avg. crystallite)	Irregular, round	24.3°, 33.5°, 36.2°, 41.5°, 50.3°, 54.8°, 63.4°, 65.2°	[6]
Cinnamon (Bark)	Cr(III) complex	Not Specified	48 (avg.)	Oval	Not Specified	[2]
Phyllanthus emblica (Fruit)	Not Specified	Not Specified	Not Specified	Irregular flakes	Not Specified	[5]

Table 2: Biomedical Applications - Antimicrobial Activity

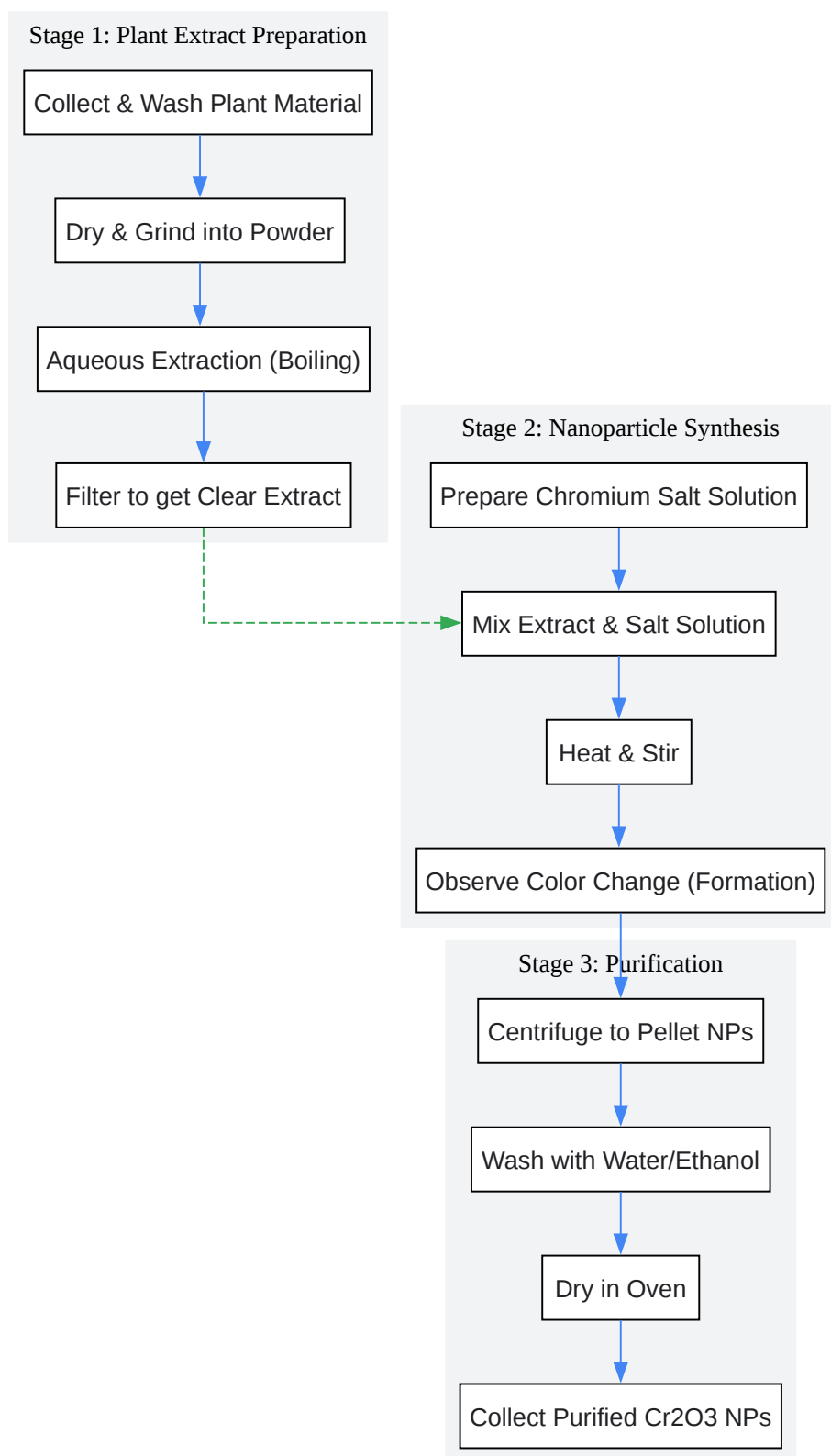
Plant Extract	Target Microorganism	Zone of Inhibition (mm)	Minimum Inhibitory Conc. (MIC) (µg/mL)	Reference
Abutilon indicum	E. coli	~18	Not Specified	<a href="#">[1]</a> <a href="#">[8]</a>
Abutilon indicum	S. aureus	~17	Not Specified	<a href="#">[1]</a> <a href="#">[8]</a>
Abutilon indicum	B. bronchiseptica	~19	Not Specified	<a href="#">[1]</a> <a href="#">[8]</a>
Abutilon indicum	B. subtilis	~20	Not Specified	<a href="#">[1]</a> <a href="#">[8]</a>
Phyllanthus emblica	A. baumannii	53	< 1	<a href="#">[5]</a>
Phyllanthus emblica	S. aureus	26	< 1	<a href="#">[5]</a>
Phyllanthus emblica	E. coli	30	< 1	<a href="#">[5]</a>
Nigella sativa (Seed)	S. aureus	Not Specified	Not Specified	<a href="#">[9]</a>
Nigella sativa (Seed)	K. pneumonia	Not Specified	Not Specified	<a href="#">[9]</a>
Nigella sativa (Seed)	P. aeruginosa	Not Specified	Not Specified	<a href="#">[9]</a>

Table 3: Biomedical Applications - Cytotoxicity and Enzyme Inhibition

Plant Extract	Application	Target (Cell Line / Enzyme)	IC <sub>50</sub> (µg/mL)	Reference
Abutilon indicum	Anticancer	MCF-7	~60 (at 120 µg/mL, ~50% viability)	[1][8]
Erythrophleum guineense	Enzyme Inhibition	Acetylcholinesterase (AChE)	120	[3]
Erythrophleum guineense	Enzyme Inhibition	Butyrylcholinesterase (BChE)	100	[3]
Rhamnus virgata	Anticancer	HepG2	39.66	[10]
Rhamnus virgata	Anticancer	HUH-7	45.87	[10]
Rhamnus virgata	Antileishmanial	Leishmania tropica (promastigotes)	33.24	[10]
Rhamnus virgata	Antileishmanial	Leishmania tropica (amastigotes)	44.31	[10]

## Visualizations: Workflows and Mechanisms

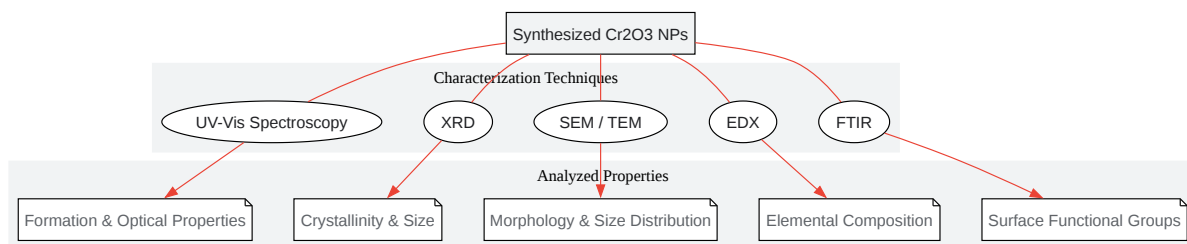
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.



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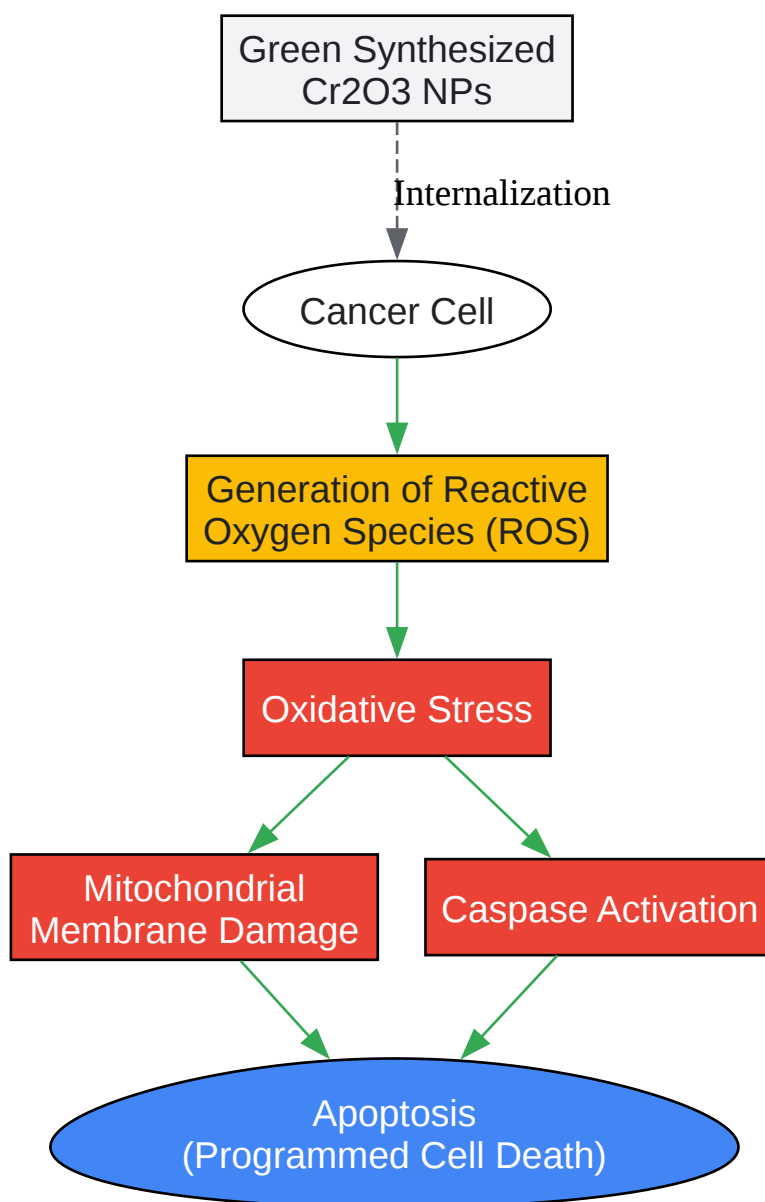
Caption: General workflow for the green synthesis of  $\text{Cr}_2\text{O}_3$  NPs.





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Caption: Workflow for the characterization of synthesized Cr<sub>2</sub>O<sub>3</sub> NPs.



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Caption: Proposed mechanism for the anticancer activity of Cr<sub>2</sub>O<sub>3</sub> NPs.

## Conclusion

The green synthesis of chromium oxide nanoparticles using plant extracts presents a promising, sustainable alternative to conventional synthesis methods.[3] This approach is not only environmentally friendly and cost-effective but also produces nanoparticles with enhanced biocompatibility, which is crucial for biomedical applications.[2][8] The phytochemicals present in the plant extracts play a dual role as reducing and capping agents, leading to the formation

of stable  $\text{Cr}_2\text{O}_3$  NPs with diverse biological activities, including antibacterial, antioxidant, anticancer, and enzyme-inhibitory properties.[1][3][7]

The data compiled from various studies demonstrate that the characteristics and efficacy of the synthesized nanoparticles are highly dependent on the plant source and reaction conditions. This highlights the need for further research to optimize synthesis parameters for specific applications and to elucidate the precise mechanisms of action, particularly the signaling pathways involved in their anticancer effects. As research progresses, green-synthesized  $\text{Cr}_2\text{O}_3$  NPs hold significant potential for the development of novel therapeutic and diagnostic agents in the pharmaceutical and biomedical fields.

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